Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane
Description
Properties
CAS No. |
921605-22-3 |
|---|---|
Molecular Formula |
C18H38O5Si |
Molecular Weight |
362.6 g/mol |
IUPAC Name |
tris[(2-methylpropan-2-yl)oxy]-[3-(oxiran-2-ylmethoxy)propyl]silane |
InChI |
InChI=1S/C18H38O5Si/c1-16(2,3)21-24(22-17(4,5)6,23-18(7,8)9)12-10-11-19-13-15-14-20-15/h15H,10-14H2,1-9H3 |
InChI Key |
WUSDGIZCXCUHAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)O[Si](CCCOCC1CO1)(OC(C)(C)C)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Hydrosilylation-Based Synthesis
Reaction Overview
The most widely documented method involves hydrosilylation between allyl glycidyl ether and tri-tert-butoxysilane (Si-H). This reaction proceeds via platinum-catalyzed addition of the silane’s Si-H bond across the terminal double bond of allyl glycidyl ether, forming a propyl linker terminated by an epoxide group.
Reaction Equation:
$$
\text{CH}2=\text{CHCH}2\text{OCH}2\text{C}(\text{H}2)\text{O} + \text{SiH}(\text{Ot-Bu})_3 \xrightarrow{\text{Pt catalyst}} \text{Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane}
$$
Catalytic Systems and Conditions
- Catalyst: Karstedt’s catalyst (platinum-divinyltetramethyldisiloxane) at 0.5–1.0 mol% loading.
- Solvent: Anhydrous toluene or tetrahydrofuran to prevent premature hydrolysis.
- Temperature: 60–80°C under nitrogen atmosphere.
- Yield: 70–85% after purification.
Table 1: Optimization of Hydrosilylation Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 0.8 mol% | Maximizes Si-H conversion |
| Reaction Time | 6–8 hours | Balances steric hindrance |
| Temperature | 70°C | Avoids epoxide ring opening |
Alternative Synthesis via Epoxide Ring-Opening
Glycidol Coupling Strategy
An alternative route involves nucleophilic substitution between glycidol and chlorotri-tert-butoxysilane. The reaction exploits the epoxide’s ring strain to facilitate alkoxy group exchange.
Reaction Equation:
$$
\text{ClSi}(\text{Ot-Bu})3 + \text{HOCH}2\text{C}(\text{H}_2)\text{O} \rightarrow \text{this compound} + \text{HCl}
$$
Process Challenges
- Steric Hindrance: Bulky tert-butoxy groups impede nucleophilic attack, necessitating elevated temperatures (100–120°C).
- Byproduct Management: HCl gas is neutralized with tertiary amines (e.g., triethylamine).
Table 2: Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Hydrosilylation | 85 | 98 | High |
| Glycidol Coupling | 65 | 92 | Moderate |
Industrial-Scale Production
Continuous Flow Reactors
Industrial processes employ tubular reactors with in-line FTIR monitoring to maintain stoichiometric precision and mitigate exothermic risks. Key parameters include:
Quality Control Metrics
- Epoxide Content: Titration with HBr in acetic acid (ASTM D1652).
- Hydrolyzable Chloride: <50 ppm (ICP-OES).
Chemical Reactions Analysis
Types of Reactions
Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane undergoes various types of chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The silane group can undergo substitution reactions with nucleophiles, leading to the formation of new silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the silane group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group typically yields diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of silicon-containing derivatives.
Scientific Research Applications
Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of functionalized silanes.
Biology: Employed in the modification of biomolecules and surfaces for biological assays and diagnostics.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane involves its ability to undergo various chemical transformations. The epoxide group is highly reactive and can participate in ring-opening reactions, while the silane group can form strong bonds with other silicon or carbon atoms. These properties enable the compound to interact with a wide range of molecular targets and pathways, making it a valuable tool in both research and industrial applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Silanes
Substituent Effects on Hydrolysis and Reactivity
Trimethoxy[3-(oxiran-2-ylmethoxy)propyl]silane
- Structure : Replaces tert-butoxy with methoxy groups.
- Hydrolysis Rate: Faster hydrolysis due to smaller, less sterically hindered methoxy groups, forming silanol (Si–OH) intermediates rapidly. This is critical in dental adhesives, where quick bonding to inorganic surfaces (e.g., silica) is required .
- Thermal Stability : Lower thermal stability than tert-butoxy derivatives, as methoxy groups decompose at ~250°C, limiting high-temperature applications .
Triethoxy[3-(oxiran-2-ylmethoxy)propyl]silane
- Structure : Ethoxy groups replace tert-butoxy.
- Hydrolysis Rate : Intermediate between methoxy and tert-butoxy. Ethoxy’s larger size slows hydrolysis slightly compared to methoxy, but faster than tert-butoxy .
- Regulatory Status : Listed under EPA regulations (PMN P–01–781) for significant industrial uses, highlighting its environmental and handling considerations .
3-(Glycidoloxypropyl)trimethoxy Silane
- Structure : Similar epoxy-propyl chain but with trimethoxy groups.
- Surface Modification Efficiency: Optimized at 5 wt% for SiO2 nanoparticle modification, achieving uniform dispersion via silanol condensation. Tert-butoxy analogs may require higher activation temperatures for similar efficacy due to slower hydrolysis .
Functional Group Comparisons
Epoxy vs. Methacrylate
- 3-(Methacryloyloxy)propyltrimethoxysilane (3-TMSPMA) : Replaces epoxy with methacrylate. Widely used in dental composites for UV-curable bonding. The methacrylate group enables radical polymerization, whereas epoxy groups rely on ring-opening reactions, offering slower but more controlled crosslinking .
Amino vs. Epoxy
- [3-(2-Aminoethylamino)propyl]trimethoxysilane: Amino groups enable covalent bonding with carboxyl or epoxy residues in polymers. Unlike epoxy-functional silanes, amino variants are more pH-sensitive and prone to premature condensation .
Data Table: Key Properties of Comparable Silanes
Q & A
Q. What are the established synthetic routes for Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane?
The synthesis typically involves hydrosilylation between allyl glycidyl ether and tri-tert-butoxysilane, catalyzed by platinum complexes (e.g., Karstedt catalyst). Post-reaction purification is achieved via column chromatography to isolate the epoxide-functionalized silane. This method parallels protocols used for structurally analogous silanes, where steric hindrance from tert-butoxy groups necessitates precise stoichiometric control .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- FTIR : Identifies the epoxide ring (C-O-C stretch at ~910 cm⁻¹) and Si-O-C bonds (1000–1100 cm⁻¹).
- ¹H/¹³C NMR : Confirms the propyl linker, tert-butoxy groups (δ ~1.2 ppm for -C(CH₃)₃), and epoxide protons (δ ~3.1–4.3 ppm).
- TGA : Assesses thermal stability, particularly degradation of organic moieties above 200°C .
Q. What are the primary applications of this silane in materials science?
It is widely used as a coupling agent for surface modification of inorganic nanoparticles (e.g., SiO₂, TiO₂) to enhance dispersion in polymer matrices. The epoxide group enables covalent bonding with hydroxylated surfaces, while the tert-butoxy groups reduce premature hydrolysis during grafting .
Advanced Research Questions
Q. How does the concentration of this silane affect grafting efficiency on nanoparticle surfaces?
Studies on similar glycidoxy silanes demonstrate that optimal grafting occurs at ~2.5 wt% silane, balancing monolayer coverage and agglomeration. Excess silane leads to physisorbed multilayers, detectable via TGA mass loss and FTIR peak broadening. Methodologically, grafting efficiency is quantified using elemental analysis (Si content) and contact angle measurements .
Q. What mechanistic role do tert-butoxy groups play in hydrolysis kinetics compared to methoxy substituents?
The bulky tert-butoxy groups retard hydrolysis due to steric hindrance, extending the silane’s shelf life but requiring longer reaction times or elevated temperatures for complete activation. Kinetic studies using ²⁹Si NMR under controlled humidity (e.g., 40–60% RH) reveal slower condensation rates compared to trimethoxy analogs, impacting interfacial adhesion in composites .
Q. How does the epoxide moiety influence crosslinking in hybrid polymer-silane systems?
The epoxide group undergoes ring-opening reactions with amines, thiols, or carboxylic acids, enabling covalent integration into polymer networks. For example, in epoxy resins, the silane acts as a crosslinker, improving mechanical properties. Reaction progress is monitored via DSC (exothermic peaks at 80–120°C) and FTIR (disappearance of epoxide bands) .
Q. Are there contradictions in reported optimal reaction conditions for surface modification?
Discrepancies arise from variations in substrate morphology (e.g., nanoparticle size, porosity) and solvent polarity. For instance, ethanol/water mixtures (70:30 v/v) are common, but polar aprotic solvents (e.g., DMF) may enhance grafting on hydrophobic surfaces. Systematic studies using design-of-experiments (DoE) frameworks are recommended to resolve such contradictions .
Methodological Considerations
- Stability and Storage : Store under anhydrous conditions (argon atmosphere) at 4°C to prevent hydrolysis. Shelf life exceeds 6 months when sealed with molecular sieves .
- Comparative Studies : Benchmark against 3-glycidoxypropyltrimethoxysilane to evaluate trade-offs between tert-butoxy stability and methoxy reactivity in specific applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
